molecular formula C22H23N3O4S B2761405 4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941947-43-9

4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2761405
CAS No.: 941947-43-9
M. Wt: 425.5
InChI Key: BUTYCKQPCHYTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry research, featuring a molecular architecture that incorporates both benzamide and 2-aminothiazole pharmacophores. The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and frequent appearance in compounds investigated for enzyme inhibition . This particular compound is a complex hybrid molecule, potentially designed to interact with multiple biological targets. Its structure suggests potential as a key intermediate or candidate in research programs focused on developing inhibitors for enzymes such as urease, α-glucosidase, and α-amylase, given that similar 2-aminothiazole derivatives have demonstrated potent inhibitory activity against these targets . The mechanism of action is dependent on the specific biological context under investigation, but likely involves targeted protein-ligand interactions. Researchers can utilize this compound in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to explore its efficacy and selectivity. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methoxy-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-18-8-6-16(7-9-18)21(27)25-22-24-17(14-30-22)13-20(26)23-11-10-15-4-3-5-19(12-15)29-2/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTYCKQPCHYTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, identified by its CAS number 941984-92-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure

The molecular formula of this compound is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S, with a molecular weight of 425.5 g/mol. Its structure includes a thiazole ring, which is often associated with various biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research indicates that compounds with similar structures to 4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibit significant anticancer activity. For instance, studies on 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

Table 1: Comparison of Anticancer Activities of Related Compounds

Compound NameMechanism of ActionIC50 (µM)Cell Lines Tested
SMART-HTubulin polymerization inhibition<0.1PC-3, A375
SMART-FTubulin polymerization inhibition<0.1PC-3, A375
4-Methoxy-N-(4-(2-((3-Methoxyphenethyl)amino)-2-Oxoethyl)thiazol-2-yl)benzamideTBD (To Be Determined)TBD

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Analogous compounds have shown effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication . This mechanism may also apply to the thiazole-containing benzamide derivatives.

Case Studies

  • Anticancer Efficacy in Xenograft Models :
    In vivo studies involving SMART compounds have reported significant tumor growth inhibition in human prostate and melanoma xenograft models. The treatment with these compounds resulted in tumor control rates between 4% to 30% compared to controls, indicating their potential as effective anticancer agents .
  • Antiviral Mechanism Exploration :
    Research on related N-phenylbenzamide derivatives revealed their capacity to inhibit HBV replication in vitro and in vivo using duck HBV models. These findings highlight the importance of exploring similar derivatives for their antiviral potential .

The proposed mechanisms through which 4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, it may prevent normal microtubule dynamics essential for cell division.
  • Enhancement of Antiviral Activity : Similar compounds have been shown to increase levels of A3G within cells, leading to enhanced antiviral responses against HBV.

Scientific Research Applications

Recent studies have highlighted the biological activity of compounds related to 4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide:

  • Anticancer Properties : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives containing thiazole rings have been evaluated for their anticancer activities, exhibiting significant inhibition rates against leukemia and CNS cancer cell lines .
    CompoundCancer Cell LineInhibition (%)
    4gMOLT-4 (Leukemia)84.19
    4pSF-295 (CNS)72.11
  • Acetylcholinesterase Inhibition : Compounds featuring similar heterocyclic cores have been reported to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that 4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide could be explored for neuroprotective applications .

Potential Applications

Given its structural features and biological activities, 4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several potential applications:

  • Pharmaceutical Development : As a lead compound in drug discovery for cancer treatment or neurodegenerative diseases.
  • Therapeutic Agent : Targeting acetylcholinesterase for Alzheimer's disease treatment or as an anticancer agent.
  • Research Tool : For studying thiazole derivatives' pharmacological effects and mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity
Target Compound C23H23N3O4S ~437.5 3-Methoxyphenethyl, 4-methoxybenzamide Not reported Not reported
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C18H17N3O4S 371.4 3-Methoxybenzyl, furan carboxamide Not reported Not reported
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide C20H14N2O3S 362.4 Coumarin, 4-methylbenzamide Not reported Anticancer (inferred)
4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide C24H20N2O2S 400.5 4-Methylphenyl, 5-phenylthiazole Not reported Not reported
N1-(4-(1,2-Dimethyl-1H-indol-3-yl)thiazol-2-yl)2-N2-(2-methoxyethyl)oxalamide C18H19N5O3S 385.4 Indole, oxalamide, methoxyethyl 172–173 Antimicrobial

Key Observations :

  • Substituent Effects : The target compound’s 3-methoxyphenethyl group distinguishes it from analogs with benzyl (e.g., ) or phenyl-thiazole substitutions (e.g., ). Phenethyl groups may enhance lipophilicity and membrane penetration compared to benzyl or smaller substituents.
  • Amide vs.
  • Heterocyclic Additions : Coumarin-thiazole hybrids () or indole-containing derivatives () demonstrate the impact of fused aromatic systems on bioactivity (e.g., anticancer or antimicrobial).

Comparison :

  • The target compound’s synthesis likely involves sequential amidation and cyclization steps, similar to and .
  • High-yield protocols (e.g., 94% in ) highlight the efficiency of cyclization and solvent-free methods, which may be applicable to the target compound’s production.

Table 3: Bioactivity Profiles of Analogs

Compound Class Bioactivity IC50/EC50 (µg/mL) Mechanism/Notes Reference
Thiazole-5-carboxamide derivatives Anticancer (HepG-2 cells) 1.61–1.98 Inhibition of hepatocellular carcinoma
Indole-thiazole acylamines Antimicrobial (Gram+/Gram– bacteria) Not reported Broad-spectrum activity
Kinase inhibitors (GSK series) Enzyme inhibition (e.g., kinases) Not reported Multitarget ligands for Alzheimer’s

SAR Insights :

  • Methoxy Groups : Methoxy substituents (e.g., in ) correlate with improved solubility and target engagement. For example, 6e (4-methoxyindole derivative) showed antimicrobial activity .
  • Thiazole Core : The thiazole ring’s rigidity and hydrogen-bonding capacity are critical for bioactivity across analogs, as seen in kinase inhibitors () and anticancer agents ().
  • Phenethyl vs.

Q & A

Q. What are the critical steps and reagent optimizations for synthesizing 4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Thiazole Ring Formation : React α-bromoacetophenone derivatives with thiourea or substituted isothiocyanates under basic conditions (e.g., K₂CO₃ in ethanol at reflux) to form the thiazole core .
  • Amidation : Use coupling agents like EDCI/HOBt or DMAP in solvents such as dichloromethane (DCM) or DMF to attach the benzamide moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor reactions via TLC and confirm structures with NMR and HRMS .

Q. How should researchers design initial biological screening assays to evaluate this compound’s antimicrobial potential?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO) .
  • Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours. Use sub-MIC concentrations to study inhibition dynamics .
  • Cytotoxicity Screening : Pair antimicrobial assays with mammalian cell lines (e.g., HEK-293) to gauge selectivity indices .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between in vitro potency and poor in vivo pharmacokinetics (PK) of this compound?

  • Methodological Answer :
  • Bioanalytical Profiling : Measure plasma stability (e.g., incubation in rat plasma at 37°C) and metabolic degradation using liver microsomes. Identify metabolites via LC-MS .
  • Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability. Compare PK parameters (Cₘₐₓ, t₁/₂) across formulations .
  • Species-Specific Differences : Test in multiple animal models (e.g., mice vs. rats) to account for cytochrome P450 variability .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s anticancer activity?

  • Methodological Answer :
  • Scaffold Modifications : Synthesize derivatives with variations in:
  • Thiazole Substituents : Introduce halogens (Cl, Br) or electron-withdrawing groups (NO₂) to enhance DNA intercalation .
  • Benzamide Moieties : Replace methoxy groups with trifluoromethyl or morpholine rings to modulate solubility and target affinity .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like EGFR or tubulin. Validate binding poses with MD simulations .
  • In Vivo Efficacy : Prioritize derivatives with IC₅₀ < 1 μM in vitro for xenograft studies (e.g., MDA-MB-231 breast cancer models) .

Q. What experimental approaches validate the compound’s mechanism of action when conflicting data arise from target prediction models?

  • Methodological Answer :
  • Competitive Binding Assays : Use fluorescence polarization or SPR to measure direct interactions with suspected targets (e.g., acetylcholinesterase) .
  • CRISPR Knockout Models : Generate target gene-KO cell lines (e.g., EGFR-KO) and compare compound efficacy to wild-type controls .
  • Pathway Analysis : Employ phosphoproteomics or RNA-seq to identify differentially expressed genes/pathways post-treatment .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data for this compound?

  • Methodological Answer :
  • Quality Control (QC) : Standardize synthesis protocols (e.g., fixed reaction times, reagent ratios) and characterize each batch via NMR, HPLC, and elemental analysis .
  • Bioassay Normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) in every assay plate to calibrate inter-experimental variability .
  • Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance. Report IC₅₀ values with 95% confidence intervals .

Comparative and Mechanistic Studies

Q. What methodologies enable comparative analysis of this compound’s efficacy against structurally similar thiazole derivatives?

  • Methodological Answer :
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., thiazole nitrogen, methoxy phenyl) driving activity .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs against shared targets (e.g., tubulin) to rank derivatives .
  • Meta-Analysis : Aggregate published data on thiazole derivatives (e.g., IC₅₀, logP) into a database for cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.